molecular formula C8H13NO4 B12859849 Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate CAS No. 58505-92-3

Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12859849
CAS No.: 58505-92-3
M. Wt: 187.19 g/mol
InChI Key: WOMNOMAETAVDMH-UHFFFAOYSA-N
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Description

Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound with a unique structure that includes a pyrrolidine ring, a hydroxyethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with appropriate reagents to introduce the hydroxyethyl and carboxylate ester groups. One common method involves the esterification of 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxylate
  • Ethyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate
  • Methyl 1-(2-hydroxypropyl)-5-oxopyrrolidine-3-carboxylate

Uniqueness

Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its hydroxyethyl group provides additional sites for hydrogen bonding and reactivity, making it a versatile compound in various applications .

Biological Activity

Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound has garnered interest in various biological studies due to its potential pharmacological properties, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C10H15NO3
  • Molecular Weight : 199.24 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C(C(=O)OC)N1CC(=O)C(C1)C(=O)O)O

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, impacting metabolic pathways and cellular processes.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against a range of bacterial strains.

Microorganism Activity
Staphylococcus aureusEffective
Acinetobacter baumanniiModerate
Klebsiella pneumoniaeEffective
Pseudomonas aeruginosaModerate
Clostridioides difficileEffective
Candida aurisModerate
Aspergillus fumigatusModerate

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against multidrug-resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer effects. Studies utilizing human lung cancer cell lines (A549) revealed that the compound exhibits cytotoxicity at varying concentrations.

Concentration (µM) Cell Viability (%)
1085
2570
5050
10030

The results indicate a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent.

Study on Antimicrobial Properties

A study published in Pharmaceutical Research explored the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. The researchers utilized a broth microdilution technique to assess activity against clinically relevant pathogens. The compound demonstrated significant inhibition of growth against Staphylococcus aureus and Klebsiella pneumoniae, highlighting its potential as a therapeutic agent in treating infections caused by these bacteria .

Study on Anticancer Activity

Another research article focused on the cytotoxic effects of this compound on A549 lung cancer cells. The study found that the compound induced apoptosis in a dose-dependent manner, with higher concentrations leading to increased cell death. The mechanism was linked to the activation of caspase pathways, which are crucial in programmed cell death .

Properties

CAS No.

58505-92-3

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C8H13NO4/c1-13-8(12)6-4-7(11)9(5-6)2-3-10/h6,10H,2-5H2,1H3

InChI Key

WOMNOMAETAVDMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)N(C1)CCO

Origin of Product

United States

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